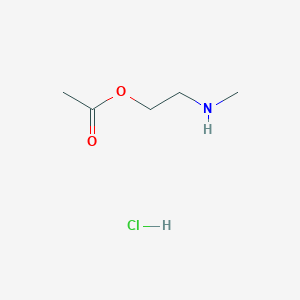

2-(Methylamino)ethyl acetate hydrochloride

Description

Significance of the 2-(Methylamino)ethyl Acetate (B1210297) Moiety in Chemical Scaffolding

In medicinal and synthetic chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The 2-(methylamino)ethyl acetate moiety serves as a valuable, albeit simple, scaffold due to its inherent bifunctionality. It provides chemists with two reactive handles: a nucleophilic secondary amine and an electrophilic ester carbonyl group.

The secondary amine can participate in a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the extension of the carbon skeleton or the introduction of new functional groups. univarsolutions.com For instance, the acylation of the amine with acid chlorides or anhydrides is a common method to form amides, a critical functional group in countless biologically active molecules. univarsolutions.com

Simultaneously, the ester group can undergo reactions such as hydrolysis to reveal a primary alcohol, or transesterification to introduce different alkoxy groups. More significantly, it can react with amines to form amides, a reaction that is fundamental to the synthesis of peptides and polyamides. The strategic placement of the amine and ester, separated by a two-carbon ethyl linker, provides a defined spatial relationship that can be crucial in the design of target molecules, influencing factors like conformation and binding affinity. This structural motif is found within more complex molecules and its utility is a subject of ongoing research in the development of novel synthetic strategies.

Overview of Research Trajectories Involving Amines and Esters as Synthetic Intermediates

Amines and esters are among the most fundamental and widely utilized functional groups in organic chemistry, serving as crucial intermediates in a vast number of synthetic pathways. univarsolutions.comnih.gov Research involving these intermediates is continually evolving, with several key trajectories aimed at enhancing synthetic efficiency, selectivity, and molecular complexity.

One major research area focuses on the development of novel catalytic systems for reactions involving amines and esters. For example, significant effort has been dedicated to finding efficient catalysts for the direct amidation of esters, a process that traditionally requires harsh conditions. The development of chemoselective methods that allow one functional group to react in the presence of the other is a constant challenge and a highly active field of study.

Another significant trajectory is the use of functionalized amino esters in the stereocontrolled synthesis of complex molecules, such as heterocyclic compounds with multiple chiral centers. nih.gov These intermediates are valuable starting materials for creating intricate molecular architectures that are often the core of pharmaceutical compounds. nih.govresearchgate.net Research in this domain explores advanced synthetic methods like ring-rearrangement metathesis to build complex cyclic systems from relatively simple amino ester precursors. nih.gov

Furthermore, amino esters are foundational components in the synthesis of functional polymers, such as biodegradable poly(ester amide)s. nih.gov By incorporating amino acid-based monomers, which contain both amine and carboxylic acid (or ester) functionalities, researchers can create polymers with tailored properties for biomedical applications. nih.gov These research efforts highlight the enduring importance of amines and esters as versatile synthetic intermediates and the continuous drive to expand their synthetic utility. nih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(methylamino)ethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQJZQIIISQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methylamino Ethyl Acetate Hydrochloride

Nucleophilic and Electrophilic Substitution Reactions at the Ester and Amine Centers

The structure of 2-(methylamino)ethyl acetate (B1210297) possesses both a nucleophilic secondary amine and an electrophilic ester carbonyl carbon. This duality allows it to participate in a range of substitution reactions.

Reactions at the Amine Center: The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It can readily attack various electrophilic species, leading to the formation of new covalent bonds at the nitrogen center. Common reactions include:

N-Alkylation: Reaction with alkyl halides, where the amine displaces the halide leaving group to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form a stable amide. google.com This is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. chemistrytalk.org

Reactions at the Ester Center: The carbonyl carbon of the acetate group is electrophilic and is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com In this two-step mechanism, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as a leaving group, regenerating the carbonyl double bond. vanderbilt.edu The reactivity of esters is lower than that of acid chlorides or anhydrides. chemistrytalk.orgvanderbilt.edu Key reactions include:

Hydrolysis: Cleavage of the ester by water, catalyzed by acid or base, to yield a carboxylic acid and an alcohol.

Transesterification: Reaction with an alcohol to exchange the alkoxy group of the ester, effectively converting one ester into another. masterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to form an amide. vanderbilt.edu

The following table summarizes potential substitution reactions for this compound.

| Reaction Center | Reaction Type | Reactant/Nucleophile | Expected Product |

|---|---|---|---|

| Amine (Nucleophile) | N-Acylation | Acyl Chloride (R-COCl) | N-acetyl-N-methylaminoethyl acetate |

| Amine (Nucleophile) | N-Alkylation | Alkyl Halide (R'-X) | N-alkyl-N-methylaminoethyl acetate (Tertiary Amine) |

| Ester (Electrophile) | Hydrolysis (Basic) | Hydroxide (B78521) (OH⁻) | Acetate salt and 2-(Methylamino)ethanol (B44016) |

| Ester (Electrophile) | Transesterification | Alcohol (R'-OH) | New ester (R'-O-C(O)CH₃) and 2-(Methylamino)ethanol |

| Ester (Electrophile) | Aminolysis | Amine (R'₂NH) | N,N-disubstituted acetamide (B32628) and 2-(Methylamino)ethanol |

Oxidation and Reduction Pathways of the Methylaminoethyl Acetate Framework

The methylaminoethyl acetate structure can undergo both oxidation and reduction, targeting its different functional components.

Oxidation Pathways: The secondary amine is the most susceptible site for oxidation. Reaction with oxidizing agents like hydrogen peroxide, peroxy acids, or potassium permanganate (B83412) can lead to several products. acs.orglibretexts.org Primary and secondary amines are generally susceptible to oxidation. chempedia.info The oxidation of tertiary amines typically yields amine oxides. libretexts.org For a secondary amine like the one in the title compound, oxidation can be complex, potentially yielding hydroxylamines or nitrones, though these reactions can sometimes lead to more extensive degradation of the molecule.

Reduction Pathways: The ester functional group can be readily reduced by powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. byjus.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution by a hydride ion, which forms an aldehyde intermediate. This intermediate is immediately reduced further to the primary alcohol. masterorganicchemistry.comorgoreview.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.comlibretexts.org The reduction of 2-(methylamino)ethyl acetate would cleave the ester, yielding two alcohol products.

The principal redox transformations are outlined in the table below.

| Transformation | Functional Group Targeted | Typical Reagent | Major Product(s) |

|---|---|---|---|

| Oxidation | Secondary Amine | H₂O₂, RCO₃H, KMnO₄ | Hydroxylamine, Nitrone, or degradation products |

| Reduction | Ester | Lithium Aluminum Hydride (LiAlH₄) | 2-(Methylamino)ethanol and Ethanol (B145695) |

Hydrolytic Stability and Ester Cleavage Investigations

The stability of 2-(methylamino)ethyl acetate hydrochloride in aqueous media is primarily governed by the hydrolysis of its ester linkage. This cleavage can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of acid, which is inherent to an aqueous solution of the hydrochloride salt, the hydrolysis of the ester is a reversible equilibrium process. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, the ethoxy group is eliminated as ethanol, and deprotonation of the carbonyl regenerates the acid catalyst and yields acetic acid and 2-(methylamino)ethanol. libretexts.orgdalalinstitute.com To drive the reaction toward completion, a large excess of water is typically required. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, ester hydrolysis is an irreversible reaction. chemistrysteps.com The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed acetic acid in a rapid and irreversible acid-base reaction. This final deprotonation step forms an acetate salt and ethanol, driving the reaction to completion. chemistrysteps.com Studies on the analogous compound 2-aminoethyl acetate have provided insights into the kinetics of base-catalyzed hydrolysis. rsc.org

The conditions and outcomes of these two pathways are compared below.

| Condition | Catalyst | Key Feature | Products |

|---|---|---|---|

| Acidic | H₃O⁺ | Reversible Equilibrium | Acetic acid + 2-(Methylamino)ethanol |

| Basic | OH⁻ | Irreversible (Saponification) | Acetate Salt + 2-(Methylamino)ethanol |

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The amine and ester functionalities of 2-(methylamino)ethyl acetate serve as versatile handles for chemical modification, enabling the synthesis of a wide array of analogues through functional group interconversion.

Derivatization at the Amine Center:

N-Acylation: The secondary amine can be converted into an amide by reaction with various acylating agents (e.g., acyl chlorides, anhydrides). This strategy is fundamental for creating libraries of amide derivatives. google.com

N-Alkylation: Introducing different alkyl groups via reaction with alkyl halides can produce a range of tertiary amines, modifying the steric and electronic properties of the nitrogen center.

Derivatization at the Ester Center:

Transesterification: This reaction involves swapping the ethyl group of the ester with a different alkyl or aryl group from an alcohol, often under acid or base catalysis. masterorganicchemistry.comorganic-chemistry.org It is an efficient method for synthesizing a series of different esters from a common precursor. For example, reacting the compound with methanol (B129727) would yield 2-(methylamino)ethyl methyl acetate.

Amidation: The direct reaction of the ester with ammonia or a primary/secondary amine, typically at elevated temperatures, results in the formation of an amide and ethanol. mdpi.com This aminolysis reaction converts the ester functionality into a more stable amide linkage, which is a common bioisostere for esters in medicinal chemistry.

These strategies are crucial for structure-activity relationship (SAR) studies, allowing for systematic modifications to the parent molecule.

| Strategy | Target Group | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Secondary Amine | Acyl chloride, Acid anhydride (B1165640) | Amide |

| N-Alkylation | Secondary Amine | Alkyl halide | Tertiary Amine |

| Transesterification | Ester | Alcohol (R-OH), Acid/Base catalyst | New Ester |

| Amidation | Ester | Amine (R₂NH) | Amide |

Cutting Edge Spectroscopic and Chromatographic Characterization of 2 Methylamino Ethyl Acetate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-(Methylamino)ethyl acetate (B1210297) hydrochloride, the spectrum is expected to display distinct signals corresponding to the different proton environments. The presence of the hydrochloride salt results in the protonation of the secondary amine, which influences the chemical shifts of adjacent protons.

In a typical analysis using a deuterated solvent such as Deuterium Oxide (D₂O), four primary signals would be anticipated. The acetate methyl group (CH₃) protons would appear as a singlet, being isolated from other protons. The methyl group attached to the nitrogen (N-CH₃) would also produce a singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) form an A₂B₂ system and would appear as two triplets, as each is coupled to the other. The protons on the carbon adjacent to the oxygen atom are deshielded and thus appear further downfield compared to the protons adjacent to the protonated nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Methylamino)ethyl acetate hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate CH₃ | ~2.1 | Singlet | 3H |

| N-CH₃ | ~2.8 | Singlet | 3H |

| N-CH₂- | ~3.3 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. libretexts.org

The spectrum would feature five signals: one for the carbonyl carbon of the ester group, which is significantly deshielded and appears at the low-field end of the spectrum (160-220 ppm). libretexts.org The two methylene carbons will have distinct shifts due to their different electronic environments (one bonded to oxygen, the other to nitrogen). The two methyl carbons (one from the acetate and one from the methylamino group) will also be resolved, typically appearing at the high-field (upfield) end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~172 |

| O-C H₂- | ~60 |

| N-C H₂- | ~45 |

| N-C H₃ | ~33 |

Note: Predicted values are based on established correlation charts. libretexts.orgorganicchemistrydata.org

To unequivocally confirm the structure and assignments from 1D NMR, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the connectivity between the two methylene groups. Cross-peaks would be observed between the signals at ~3.3 ppm and ~4.4 ppm, verifying their adjacent positions in the ethyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached protons. For instance, the ¹H signal at ~4.4 ppm would correlate with the ¹³C signal at ~60 ppm.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This technique is ideal for analyzing polar, non-volatile compounds like this compound. The sample is first injected into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate it from any impurities. uzh.chdss.go.th

The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules. dss.go.th In positive ion mode, the molecule would be expected to be detected as its protonated molecular ion [M+H]⁺. Given the molecular formula of the free base is C₅H₁₁NO₂ (MW = 117.15 g/mol ), the expected m/z value for the protonated molecule would be approximately 118.1. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition.

For 2-(Methylamino)ethyl acetate, the theoretical exact mass of the protonated molecule [C₅H₁₂NO₂]⁺ is 118.0863. An HRMS analysis that yields a measured m/z value extremely close to this theoretical value would provide very strong evidence for the compound's elemental formula, confirming its identity with a high degree of confidence. Further fragmentation analysis (MS/MS) in an HRMS instrument can provide additional structural confirmation. The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would lead to the formation of a characteristic iminium ion. Another common fragmentation for esters is the loss of the alkoxy group. libretexts.org

Table 3: Predicted HRMS Fragmentation Data for 2-(Methylamino)ethyl acetate [M+H]⁺

| Predicted m/z | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 118.0863 | [C₅H₁₂NO₂]⁺ | - |

| 73.0651 | [C₄H₉O]⁺ | CH₃NH₂ |

| 57.0335 | [C₃H₅O]⁺ | -OCH₂CH₂NHCH₃ |

Note: Fragmentation is predicted based on general fragmentation rules for amines and esters. libretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Methylamino)ethyl acetate |

Multistage Mass Spectrometry (MSn) for Fragmentation Pathway Studies

Multistage mass spectrometry (MSn) is a powerful tool for elucidating the fragmentation pathways of molecules, providing invaluable structural information. In the analysis of this compound, MSn experiments can systematically break down the parent ion into a series of product ions, allowing for the reconstruction of its fragmentation cascade.

A plausible fragmentation pathway for the protonated molecule of 2-(Methylamino)ethyl acetate would likely initiate with the cleavage of the ester bond, a common fragmentation pattern for esters. libretexts.org This would result in the loss of an acetyl group (CH₃CO) or an acetoxy group (CH₃COO•). Another primary fragmentation event could be the α-cleavage adjacent to the nitrogen atom of the methylamino group, a characteristic fragmentation for amines. libretexts.org This process involves the breaking of the C-C bond next to the C-N bond.

Subsequent fragmentation stages (MS³) of the primary product ions would provide further structural details. For instance, the fragment ion resulting from the loss of the acetyl group could undergo further fragmentation by losing the methylamino group. By analyzing the masses and relative abundances of the ions at each stage, a detailed fragmentation map can be constructed. This information is critical for the unambiguous identification of the compound and for distinguishing it from structurally related impurities.

Table 1: Predicted Fragmentation Ions in MSn Analysis of 2-(Methylamino)ethyl Acetate

| Precursor Ion (m/z) | Fragmentation Step | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 118.08 | MS² | 75.07 | 43.01 | [CH₃NHCH₂CH₂OH + H]⁺ |

| 118.08 | MS² | 58.07 | 60.01 | [CH₃NH₂CH₂]⁺ |

Note: The m/z values are based on the protonated form of the free base, 2-(Methylamino)ethyl acetate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of chemical compounds, providing information on functional groups and electronic transitions, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1750-1735 cm⁻¹. youtube.com The C-O stretching vibrations of the ester would also be observable, usually in the 1300-1000 cm⁻¹ range. youtube.com

The presence of the secondary amine hydrochloride would be indicated by N-H stretching vibrations, which are expected in the broad region of 2700-2250 cm⁻¹ for the amine salt. The N-H bending vibration would likely appear around 1600-1500 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and ethyl groups would be observed around 3000-2850 cm⁻¹. youtube.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (amine salt) | Stretch | 2700 - 2250 (broad) |

| C-H (alkane) | Stretch | 3000 - 2850 |

| C=O (ester) | Stretch | 1750 - 1735 |

| N-H | Bend | 1600 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Esters, such as 2-(Methylamino)ethyl acetate, typically exhibit weak absorption in the UV region due to n → π* electronic transitions of the carbonyl group. The absorption maximum (λmax) for simple esters is generally found around 205-215 nm. sielc.comresearchgate.net The presence of the methylamino group is not expected to significantly shift this absorption into the visible range. Therefore, a UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or water would likely show a λmax in the low UV region. semanticscholar.org This characteristic absorption can be utilized for quantitative analysis using UV detection in chromatographic methods.

Advanced Chromatographic Separations for Purity Profiling and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds and for separating enantiomers.

HPLC and UPLC are the cornerstones of pharmaceutical analysis for purity determination and quantification. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. semanticscholar.org This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Method development would focus on optimizing mobile phase composition, pH, and gradient elution to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. UV detection at a wavelength corresponding to the compound's λmax (around 206 nm) would be suitable for quantification. sielc.com UPLC, with its smaller particle size columns, offers the advantages of faster analysis times and higher resolution compared to conventional HPLC.

Gas chromatography is a viable technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization might be necessary to improve its volatility and thermal stability, especially due to the presence of the polar hydrochloride group. jmaterenvironsci.com A common derivatization technique is silylation. jmaterenvironsci.com

GC coupled with a flame ionization detector (FID) can be used for purity assessment, while coupling with a mass spectrometer (GC-MS) provides definitive identification of the main peak and any separated impurities based on their mass spectra and fragmentation patterns. researchgate.net The choice of the GC column (stationary phase) is critical for achieving the desired separation.

HPTLC is a valuable tool for rapid screening and method development in pharmaceutical analysis. jfda-online.com It offers the advantages of high sample throughput and low solvent consumption. science.gov For this compound, an HPTLC method would involve spotting the sample on a pre-coated plate (e.g., silica (B1680970) gel 60 F254) and developing it with a suitable mobile phase. pharmainfo.inresearchgate.net The selection of the mobile phase, often a mixture of polar and non-polar solvents, is crucial for achieving good separation. ijprajournal.com After development, the spots can be visualized under UV light or by using a derivatizing agent, and quantified using a densitometer. jfda-online.com HPTLC can be effectively used to quickly screen for optimal separation conditions that can then be translated to an HPLC or UPLC method.

If this compound exists as a racemic mixture, capillary electrophoresis is a powerful technique for chiral separation to determine its enantiomeric excess. researchgate.net CE offers high efficiency and requires only a small amount of sample. benthamopen.com Chiral analysis by CE is typically achieved by adding a chiral selector to the background electrolyte. nih.gov Common chiral selectors include cyclodextrins and their derivatives. nih.gov

The principle of chiral separation in CE relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and thus, separation. researchgate.net The optimization of various parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage is essential for achieving baseline resolution of the enantiomers. benthamopen.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylamino)ethyl acetate |

| Acetonitrile |

| Methanol |

| Ethanol |

Absence of Publicly Available Crystallographic Data for this compound

A thorough search of scientific databases and publicly available resources has revealed no specific X-ray crystallography studies for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray diffraction, is not available in the current scientific literature.

While X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid, it appears that such an analysis has not been published for this particular compound. For related molecules, such as ethyl acetate, crystallographic studies have been conducted, offering insights into their molecular geometry in the solid state. However, this information cannot be directly extrapolated to the hydrochloride salt due to the significant influence of the counter-ion and potential differences in crystal packing.

Therefore, the section on X-ray crystallography for this compound cannot be completed with the required detailed research findings and data tables at this time. Further experimental research would be necessary to determine its crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Methylamino Ethyl Acetate Hydrochloride

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation (or approximations of it), QM methods can determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. Studies on related compounds, such as (dimethylamino)alkyl acetates and chlorides, demonstrate the utility of DFT in understanding reaction mechanisms and energetics.

For instance, investigations into the gas-phase elimination reactions of similar amino esters have employed DFT methods like B3LYP and MPW1PW91 with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)) to map out reaction pathways. These studies calculate the energies of reactants, transition states, and products to determine activation energies. In the case of 2-(dimethylamino)ethyl chloride, DFT calculations revealed that the reaction proceeds through a four-centered cyclic transition state and that the presence of the dimethylamino group stabilizes this state through electron delocalization, thereby lowering the activation energy compared to the parent ethyl chloride. A similar approach applied to 2-(methylamino)ethyl acetate (B1210297) hydrochloride would likely investigate its stability, decomposition pathways, and the electronic influence of the protonated methylamino group on the ester functionality.

Table 1: Representative DFT Functionals and Basis Sets Used in Amine Derivative Studies

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and reaction kinetics |

| B3LYP | 6-31++G(d,p) | Enhanced description of diffuse electrons |

| MPW1PW91 | 6-31G(d,p) | Kinetic and thermodynamic parameter calculation |

This table is illustrative of common methods used for similar compounds.

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They are computationally more demanding than DFT but can provide valuable benchmark data. While specific ab initio studies on 2-(methylamino)ethyl acetate hydrochloride are not prominent in the literature, these methods are foundational for high-accuracy calculations of molecular properties.

Semi-empirical methods (e.g., AM1, PM3, MNDO) are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. mpg.denih.gov Their speed comes at the cost of accuracy, and the results are most reliable for molecules similar to those used in the parameterization dataset. nih.govnih.gov These methods could be employed for a preliminary, rapid assessment of the conformational landscape or electronic properties of this compound before undertaking more computationally expensive analyses. mpg.de

Conformational Analysis and Rotational Isomerism Studies

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations or rotational isomers (rotamers). For this compound, rotation around the C-C, C-O, and C-N bonds gives rise to various conformers with different energies.

Computational studies on analogous molecules like ethanolamine (B43304) hydrochloride show a strong preference for the gauche conformation around the central C-C bond in various solvents. acs.org This preference is driven by intramolecular hydrogen bonding between the protonated amine (N-H+) and the oxygen of the hydroxyl group. acs.org A similar stabilizing interaction is expected in this compound, where an intramolecular hydrogen bond could form between the protonated methylamino group and the ester's carbonyl oxygen. This would likely favor a folded, gauche-like conformation over a more extended, trans conformation. Computational methods can quantify the energy differences between these rotamers to predict their relative populations at equilibrium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For molecules similar to ethyl acetate, predicted ¹H chemical shifts using modern machine learning models trained on DFT data can achieve a mean absolute error of less than 0.10 ppm. nih.gov

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. QM calculations, typically using DFT or HF methods, can predict these vibrational frequencies. The table below shows computationally predicted vibrational frequencies for the related molecule, ethyl acetate, which illustrates the type of data that can be generated for this compound. These calculations help in assigning specific peaks in an experimental IR spectrum to particular molecular motions (e.g., C=O stretch, C-H bend).

Table 2: Sample of Calculated Vibrational Frequencies for Ethyl Acetate

| Calculation Method | Mode Symmetry | Frequency (cm⁻¹) | Description/Assignment |

|---|---|---|---|

| HF/TZVP | A' | 3301 | C-H Stretch |

| HF/TZVP | A' | 1977 | C=O Stretch |

| HF/TZVP | A' | 1410 | C-O Stretch / CH₂ Scissor |

| HF/TZVP | A' | 946 | C-C Stretch / CH₃ Rock |

| B97D3/aug-cc-pVQZ | A' | 3109 | C-H Stretch |

| B97D3/aug-cc-pVQZ | A' | 1740 | C=O Stretch |

| B97D3/aug-cc-pVQZ | A' | 1214 | C-O Stretch |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. This data is for ethyl acetate and serves as an example.

UV-Vis Transitions: The absorption of ultraviolet-visible light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. The ester group in this compound contains non-bonding electrons (on the oxygen atoms) and π electrons (in the C=O double bond). Therefore, n → π* and π → π* transitions are expected. acs.org Time-dependent DFT (TD-DFT) is the most common method used to predict the wavelengths (λmax) and intensities of these electronic transitions, providing a theoretical UV-Vis spectrum. For ethyl acetate, the experimental absorption maximum is around 206 nm. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Approaches

If this compound were being investigated for potential biological activity, QSAR and molecular docking would be key computational tools.

QSAR: This method attempts to correlate variations in the chemical structures of a series of compounds with their measured biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity. For this compound, relevant descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and measures of lipophilicity (e.g., CLogP). A 2D or 3D QSAR model could be developed to predict the potential activity of new, unsynthesized derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when it binds to a biological target, such as a protein receptor or an enzyme. The simulation places the ligand into the binding site of the target and calculates a "docking score," which estimates the strength of the interaction. For this compound, docking studies could screen for potential biological targets by predicting its binding affinity to the active sites of various proteins. Subsequent MD simulations of the resulting protein-ligand complex can then be used to assess the stability of the predicted binding mode.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Organic Building Block in Multistep Syntheses

Organic building blocks are foundational molecules used for the bottom-up assembly of complex chemical structures. sigmaaldrich.com These compounds are integral to innovation in pharmaceuticals, materials science, and biochemical research, providing the basic units from which larger, more intricate molecules are constructed. sigmaaldrich.comcymitquimica.com 2-(Methylamino)ethyl acetate (B1210297) hydrochloride exemplifies a key organic building block due to its possession of two distinct reactive sites: a nucleophilic secondary amine and an electrophilic ester carbonyl group.

This duality allows for its sequential or orthogonal participation in multistep synthetic sequences. The amine can readily engage in reactions such as N-alkylation, acylation, reductive amination, and condensation, while the ester group can undergo hydrolysis, transesterification, or amidation. This versatility makes it a suitable starting material or intermediate in the synthesis of a wide array of target molecules. mit.edu For example, the amine can be used to introduce a flexible, N-methylated two-carbon spacer into a molecule, while the acetate group can serve as a protecting group for the alcohol or be converted into other functionalities. This strategic utility is crucial in the assembly of complex pharmaceutical intermediates and functional materials. mit.edu

Precursor to Structurally Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry, with a vast number of approved drugs featuring these scaffolds. nih.gov The structure of 2-(Methylamino)ethyl acetate hydrochloride makes it an adept precursor for the synthesis of various nitrogen-containing heterocycles. The presence of both a nucleophilic nitrogen and an electrophilic carbon (in the ester) within the same molecule, separated by a flexible ethyl linker, facilitates intramolecular cyclization reactions or allows it to act as a dinucleophilic or N-C-C-O synthon in condensations with other reagents.

Its utility is particularly notable in the formation of fused heterocyclic systems. For instance, it can be envisioned as a reactant in the construction of benzodiazepines, piperazines, or other complex ring systems that require the introduction of an N-methylated aminoethyl fragment. The reaction pathway often involves an initial reaction at the amine center, followed by a subsequent cyclization step involving the ester functionality.

Utility in the Synthesis of Peptidomimetics and Modified Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov Transforming peptides into peptidomimetics is a key strategy in medicinal chemistry to overcome the inherent drawbacks of peptide-based drugs. nih.gov this compound can be considered a structural analog of a non-proteinogenic amino acid ester.

Its incorporation into a peptide sequence introduces a flexible N-methylated linker, which can disrupt secondary structures like β-turns or α-helices, thereby modulating the biological activity of the parent peptide. The synthesis of such modified amino acid derivatives is a growing field, as these unnatural amino acids (UAAs) provide access to novel structural motifs. nih.govunina.it The compound can be used to introduce a specific spacer element, altering the conformational properties and metabolic stability of the resulting peptidomimetic. This approach is valuable in drug discovery for creating molecules with improved bioavailability and therapeutic profiles. researchgate.net

Integration into Pharmaceutical Intermediate Synthesis Pathways

The structural motifs present in this compound are found in numerous biologically active molecules. Consequently, it and its derivatives are important intermediates in the synthesis of various pharmaceuticals. An intermediate is a substance produced during a multi-step synthesis that is subsequently used to create the final product. justia.com

| Pharmaceutical Target | Role of 2-(Methylamino)ethyl Acetate Moiety | Synthetic Strategy |

| Nicardipine | Forms a key side chain essential for calcium channel blocking activity. | Hantzsch dihydropyridine (B1217469) synthesis. |

| Fluoroquinolones (by analogy) | Can be used to install the N-alkyl side chain on the piperazine (B1678402) ring. | Nucleophilic substitution on the piperazine core. |

| Quinazolinones | Acts as a side-chain precursor introduced onto the heterocyclic core. | Condensation with anthranilic acid derivatives. |

While direct synthesis routes for Rifampicin, Pefloxacin, and Difloxacin using this compound are not prominently documented, its structure is analogous to intermediates used in the synthesis of related compounds, particularly fluoroquinolone antibiotics like Pefloxacin and Difloxacin. These antibiotics typically feature an N-alkylated piperazine ring, which is critical for their antibacterial activity. The synthesis of these side chains often involves the reaction of a piperazine nucleus with an alkylating agent. A molecule like 2-(methylamino)ethanol (B44016) or its derivatives could serve as the precursor to install the required N-alkylethyl side chains, making this compound a relevant building block by analogy for creating libraries of similar compounds.

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.gov Their synthesis can be achieved through various methods, often involving the condensation of an anthranilic acid derivative with an amine or amide source. organic-chemistry.orgaston.ac.uk this compound can be utilized as a precursor to introduce a 2-(methylamino)ethyl side chain at the N3 position of the quinazolinone ring. In a typical synthetic approach, the free base form of 2-(methylamino)ethylamine (derived from the title compound) could be reacted with a 2-aminobenzoyl derivative to form an intermediate amide, which then undergoes cyclization to afford the N3-substituted quinazolinone. This pathway allows for the creation of diverse quinazolinone derivatives for structure-activity relationship (SAR) studies. nih.gov

Cyclic Imide Inhibitor Synthesis

Cyclic imides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The synthesis of these structures typically involves the condensation of a primary amine with a cyclic anhydride (B1165640), followed by cyclization.

While numerous synthetic methods exist for the formation of the imide ring, a direct role for this compound in these reactions has yet to be reported. The general synthetic pathway involves the reaction of an amine with an anhydride to form an amic acid intermediate, which is then cyclized through dehydration.

Table 1: General Methods for Cyclic Imide Synthesis

| Method | Reagents | Conditions |

| Thermal Cyclization | Amine, Anhydride | High Temperature |

| Chemical Dehydration | Amic Acid, Dehydrating Agent (e.g., Ac₂O, DCC) | Varies |

Theoretically, the primary amine functionality of 2-(methylamino)ethanol, the parent alcohol of the target compound, could be utilized in such a synthesis. Following the formation of the N-substituted cyclic imide, subsequent esterification would yield a molecule structurally related to the subject of this inquiry. However, the direct application of this compound in this context remains an area for future research.

Applications as Ligands and Precursors for Catalysis (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the reaction of a diamine with a source of the central carbon atom.

While ethyl acetate is sometimes employed as a solvent in the synthesis of NHC precursors, there is no evidence to suggest that this compound itself functions as a direct precursor or ligand. The synthesis of NHCs from amino esters would represent a novel synthetic route in this field. Such a pathway might involve the reaction of the amino ester with another amine and a C1 source to form the heterocyclic ring. This remains a hypothetical application that would require significant investigation to validate.

Systematic Derivatization and Structural Modification Studies

Functionalization of the Amine and Ester Groups

The secondary amine and the ester moiety in 2-(Methylamino)ethyl acetate (B1210297) are susceptible to a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The secondary amine (R-NH-CH₃) is a nucleophilic and basic center. Its functionalization typically involves N-alkylation to form tertiary amines or conversion into amides, which are less basic. For instance, long-chain N-alkyl derivatives can be synthesized to modify properties like surface activity. ontosight.ai The acetylation of amines, a common transformation, can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or ethyl acetate itself, sometimes with the aid of a catalyst. researchgate.net This conversion to an amide changes the electronic properties and reactivity of the nitrogen atom.

The ester group (-COOCH₂CH₃) is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will yield the corresponding carboxylic acid, 2-(methylamino)ethanol (B44016). Transesterification, reacting the ester with a different alcohol under catalytic conditions, can be used to swap the ethyl group for other alkyl or aryl groups, thereby altering the molecule's steric and electronic properties. researchgate.net

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Amine | N-Alkylation | Alkyl halide (e.g., R-X) | Tertiary Amine |

| Amine | N-Acylation | Acyl chloride, Anhydride, or Ester | Amide |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid + Alcohol |

| Ester | Transesterification | R'-OH, Catalyst | New Ester |

| Ester | Aminolysis | R'-NH₂ | Amide + Alcohol |

Synthesis of Chiral Analogues and Stereoselective Transformations

Introducing chirality into molecules related to 2-(Methylamino)ethyl acetate is a key area of research, often aimed at creating enantiomerically pure compounds. This is typically achieved through two main strategies: asymmetric synthesis or chiral resolution.

One method involves the asymmetric transfer hydrogenation of precursor α-ketoamines using a chiral catalyst, such as a Ruthenium-TsDPEN complex. acs.org This process can convert a prochiral ketone into a chiral alcohol with high enantioselectivity, leading to the formation of chiral 1,2-amino alcohols that are structural analogues. acs.orgresearchgate.net

Another powerful technique is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. This can be accomplished by reacting the racemic compound with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like chromatography or crystallization. For example, a racemic carboxylic acid intermediate can be esterified with a chiral alcohol, such as L-menthol, to produce diastereomeric esters that can then be separated. researchgate.net Following separation, the chiral auxiliary is removed to yield the desired enantiomerically pure compound. researchgate.net

| Method | Description | Example |

| Asymmetric Synthesis | A prochiral precursor is converted to a chiral product using a chiral catalyst or reagent. | Ruthenium-catalyzed asymmetric transfer hydrogenation of an α-ketoamine to form a chiral amino alcohol. acs.org |

| Chiral Resolution | A racemic mixture is separated by converting the enantiomers into separable diastereomers using a chiral auxiliary. | Esterification of a racemic acid with L-menthol, followed by chromatographic separation of the diastereomeric esters. researchgate.net |

Development of Water-Soluble and Bioconjugatable Derivatives

Modifying 2-(Methylamino)ethyl acetate to enhance water solubility or to enable conjugation with biomolecules is essential for its use in biological research contexts. Increased water solubility can be achieved by introducing polar or ionizable functional groups. For instance, hydrolysis of the ester to a carboxylic acid or quaternization of the amine to a permanently charged ammonium (B1175870) salt would significantly increase aqueous solubility.

The development of bioconjugatable derivatives involves incorporating a reactive handle into the molecule that can form a covalent bond with a biomolecule (e.g., protein, peptide, or nucleic acid) under mild, typically aqueous, conditions. This is achieved by functionalizing the parent compound with groups such as:

Carboxylic acids: Can be coupled to primary amines on biomolecules using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Alkynes or Azides: Can participate in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly efficient and specific ligation.

Maleimides: React specifically with thiol groups found in cysteine residues of proteins.

These modifications transform the simple chemical into a tool that can be attached to larger biological entities for various research purposes.

Impact of Structural Modifications on Chemical Reactivity and Stability

Any structural modification to 2-(Methylamino)ethyl acetate inherently alters its chemical reactivity and stability. These changes are governed by electronic and steric effects. nih.govnih.gov

Reactivity: Converting the secondary amine to an amide, for example, significantly reduces its nucleophilicity and basicity due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the nitrogen less likely to participate in nucleophilic attack or acid-base reactions. researchgate.net Conversely, alkylation of the amine may slightly increase its basicity but also introduces steric hindrance, which can slow down the rate of its reactions. researchgate.net Modifications to the ester group, such as replacing the ethyl group with a more electron-withdrawing group, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and hydrolysis.

Stability: The stability of the ester bond is a key consideration. It is susceptible to hydrolysis, especially under basic or acidic conditions. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group; bulkier substituents on either the acyl or alcohol side can sterically shield the carbonyl carbon from attack by water or hydroxide (B78521) ions, thus increasing the compound's stability. mdpi.com Dual modifications can have complex effects; for example, a treatment that weakens the granular structure of a biopolymer can facilitate a subsequent chemical reaction like acetylation. mdpi.com The introduction of certain chemical groups can also enhance stability against enzymatic degradation. mdpi.com

| Modification | Effect on Reactivity | Effect on Stability |

| Amine to Amide | Decreased nucleophilicity and basicity | Generally increased chemical stability |

| Amine Alkylation | Increased steric hindrance, potentially slower reactions | Dependent on the nature of the alkyl group |

| Ester Transesterification | Altered susceptibility to nucleophilic attack | Steric bulk can increase hydrolytic stability |

| Ester Hydrolysis | Original ester reactivity is lost | Creates a more stable carboxylate/carboxylic acid |

Mechanistic Investigations of Chemical Processes Involving 2 Methylamino Ethyl Acetate Hydrochloride

Reaction Pathway Elucidation and Transition State Analysis

The formation of 2-(Methylamino)ethyl acetate (B1210297), the free base of the hydrochloride salt, typically involves the esterification of N-methylethanolamine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The elucidation of the reaction pathway for this transformation is crucial for understanding the sequence of elementary steps leading from reactants to products.

Reaction Pathway for Esterification:

The esterification of an amino alcohol like N-methylethanolamine can proceed through several possible pathways, primarily differing in whether the amino or the hydroxyl group is acylated first, followed by a potential acyl transfer. However, due to the higher nucleophilicity of the amino group compared to the hydroxyl group, the initial N-acylation is generally the favored pathway.

A plausible reaction pathway involves the following steps:

N-Acylation: The nitrogen atom of N-methylethanolamine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to a suitable base in the reaction mixture.

Intermediate Formation: Collapse of the tetrahedral intermediate results in the formation of N-(2-hydroxyethyl)-N-methylacetamide.

O-Acylation (Acyl Transfer): Under certain conditions, an intramolecular acyl transfer from the nitrogen to the oxygen atom can occur, yielding 2-(Methylamino)ethyl acetate. This step is often reversible.

Alternatively, direct O-acylation of the hydroxyl group can occur, particularly if the amino group is protonated or sterically hindered. However, this is generally a less favorable pathway.

Transition State Analysis:

For the N-acylation of N-methylethanolamine, the transition state would involve the partial formation of the N-C bond and the partial breaking of the C-O bond in the acetylating agent. The geometry and energy of this transition state are influenced by factors such as the solvent and the presence of catalysts.

Hypothetical Energy Profile for N-Acylation of N-Methylethanolamine

| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | N-methylethanolamine + Acetic Anhydride | 0 |

| Transition State 1 (TS1) | [N-Acylation Transition State] | +15 |

| Intermediate 1 | Tetrahedral Intermediate | +5 |

| Transition State 2 (TS2) | [Proton Transfer Transition State] | +8 |

This table is illustrative and based on general principles of acylation reactions.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors. For the synthesis of 2-(Methylamino)ethyl acetate, kinetic studies would focus on the esterification of N-methylethanolamine.

The rate of the reaction can be monitored by techniques such as chromatography (GC or HPLC) or spectroscopy (NMR) to measure the concentration of reactants and products over time. The data obtained can be used to determine the reaction order with respect to each reactant and to calculate the rate constants.

A general rate law for the acylation of N-methylethanolamine (NMEA) with acetic anhydride (Ac₂O) can be expressed as:

Rate = k[NMEA]m[Ac₂O]n

where k is the rate constant, and m and n are the reaction orders with respect to N-methylethanolamine and acetic anhydride, respectively.

Representative Kinetic Data for the Acetylation of an Amino Alcohol

| [Amino Alcohol] (mol/L) | [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

This data is hypothetical and serves to illustrate how reaction orders would be determined. From this data, the reaction would be determined to be first order with respect to both the amino alcohol and acetic anhydride.

The temperature dependence of the rate constant can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This provides further insight into the energy barrier of the rate-determining step.

Investigation of Catalytic Cycles and Ligand Effects

The synthesis of 2-(Methylamino)ethyl acetate can be significantly accelerated by the use of catalysts. Both acid and base catalysts can be employed, and their mechanisms of action differ.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the acetylating agent is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl group of N-methylethanolamine. This pathway would favor O-acylation.

Base Catalysis: A base catalyst can deprotonate the hydroxyl group of N-methylethanolamine, increasing its nucleophilicity and promoting O-acylation. Alternatively, a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can react with the acetylating agent to form a highly reactive acylpyridinium intermediate, which is then attacked by the amino alcohol.

Catalytic Cycle for DMAP-Catalyzed Acylation:

Formation of Acylpyridinium Ion: DMAP attacks the acetylating agent to form a reactive N-acylpyridinium intermediate.

Nucleophilic Attack: The hydroxyl or amino group of N-methylethanolamine attacks the acylpyridinium ion.

Product Formation and Catalyst Regeneration: The product is formed, and the DMAP catalyst is regenerated.

Ligand Effects: In the context of metal-catalyzed reactions, the choice of ligands coordinated to the metal center can have a profound impact on the catalytic activity and selectivity. While less common for simple esterifications, if a metal catalyst were employed, ligands could influence the reaction by:

Modifying the electronic properties of the metal center, making it a stronger or weaker Lewis acid.

Altering the steric environment around the metal, which can affect substrate binding and selectivity.

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent can significantly influence the reaction mechanism and rate. Solvents can affect the stability of reactants, intermediates, and transition states through solvation.

Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents are often used for acylation reactions. They can solvate charged intermediates and transition states, potentially lowering the activation energy.

Polar Protic Solvents (e.g., Alcohols): These solvents can participate in hydrogen bonding and may compete with the amino alcohol as a nucleophile, leading to side reactions.

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents may be slower if the transition state is more polar than the reactants.

Optimization of Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(Methylamino)ethyl acetate hydrochloride. This involves a systematic study of the effects of various parameters:

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to side reactions or decomposition.

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the reaction pathway.

Stoichiometry: The molar ratio of the acetylating agent to N-methylethanolamine can be adjusted to drive the reaction to completion and minimize the formation of di-acylated byproducts.

Catalyst Loading: The amount of catalyst used needs to be optimized to achieve a high reaction rate without causing unwanted side reactions.

Effect of Solvent on a Hypothetical Acylation Reaction Rate

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 25 |

This table illustrates the general trend of increasing reaction rate with solvent polarity for reactions involving polar transition states.

By carefully studying these parameters, a reaction protocol can be developed that favors the desired mechanistic pathway, leading to an efficient and selective synthesis of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Methylamino)ethyl acetate hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification or alkylation of methylaminoethanol derivatives. A common approach is reacting 2-(methylamino)ethanol with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetate ester, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Optimization includes:

- Temperature control : Maintaining 0–5°C during acetylation minimizes side reactions like hydrolysis.

- Solvent selection : Anhydrous ethyl acetate or dichloromethane reduces water interference .

- Purification : Recrystallization from ethanol/ether mixtures enhances purity (>95%) .

Validation : Monitor reaction progress via TLC (silica gel, ninhydrin stain) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

- Spectroscopy :

- ¹H-NMR : Look for characteristic signals: δ ~3.6–3.8 ppm (ester –OCH2–), δ ~2.4–2.6 ppm (methylamino –NCH3), and δ ~1.9–2.1 ppm (acetate CH3) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2500–2700 cm⁻¹ (HCl salt N–H stretch) confirm functional groups .

- Chromatography :

- HPLC : Use a polar mobile phase (e.g., ammonium acetate buffer) to detect impurities <0.5% .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl values (±0.3%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard mitigation : Classified under H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use PPE: nitrile gloves, lab coat, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers optimize the stability of this compound under varying storage conditions?

Answer:

- Degradation factors : Hydrolysis of the ester group is accelerated by moisture and high pH.

- Storage :

- Short-term : Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel) .

- Long-term : Lyophilize and store under nitrogen at –20°C to prevent HCl loss and ester hydrolysis .

- Stability assays : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC to track degradation products (e.g., 2-(methylamino)ethanol) .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Yield discrepancies : Compare variables:

- Catalyst : Tertiary amines (e.g., DMAP) may improve acylation efficiency vs. non-catalytic routes .

- Stoichiometry : Excess acetyl chloride (1.5 eq.) drives esterification to completion .

- Spectroscopic variations :

- Solvent effects : DMSO-d6 in NMR may shift peaks vs. CDCl3 due to hydrogen bonding .

- Salt form : Hydrochloride salts show broadened NH signals compared to free bases .

Resolution : Replicate literature methods with controlled variables and report deviations in metadata (e.g., humidity, solvent grade) .

Advanced: What strategies are effective in minimizing by-products during large-scale synthesis?

Answer:

- Process optimization :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise temperature/residence time control .

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted acetyl chloride and HCl .

- By-product identification :

- LC-MS : Detect dimers (e.g., bis-ester adducts) at m/z ~245 .

- Column chromatography : Separate using gradient elution (hexane → ethyl acetate) .

Advanced: How can the compound’s reactivity be leveraged in designing novel derivatives for biological studies?

Answer:

- Functionalization :

- Amide coupling : React with carboxylic acids using EDC/NHS to create prodrugs targeting enzymes .

- Reductive alkylation : Use formaldehyde/NaBH4 to modify the methylamino group for receptor-binding studies .

- Applications :

- Neuroscience : Derivatives act as acetylcholinesterase inhibitors; assess via Ellman’s assay .

- Drug delivery : Conjugate with PEG for enhanced solubility in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.